molecular formula C22H40N6O8 B1383595 Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor CAS No. 81483-91-2

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor

Cat. No.: B1383595
CAS No.: 81483-91-2
M. Wt: 516.6 g/mol
InChI Key: XVWNIYYJLZLOIR-BBWFWOEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (MPF) is a synthetic peptide analog designed to enhance the activity of melanotropins, such as α-melanocyte-stimulating hormone (α-MSH). Its structure, Ac-Lys-D-Lys-Sar-Glu, incorporates key modifications:

  • D-Lysine at position 2: Enhances proteolytic resistance by introducing a non-natural D-amino acid.
  • Sarcosine (Sar, N-methylglycine) at position 3: Improves conformational flexibility and bioavailability .

MPF functions as a potentiator, amplifying melanotropin signaling pathways involved in pigmentation, inflammation, and energy homeostasis. Its acetylated N-terminus further stabilizes the peptide against enzymatic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Dithiothreitol in buffered aqueous solution.

    Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.

Major Products:

Scientific Research Applications

Neurotrophic Effects

Ac-[D-Lys2,Sar3]-MPF has been shown to promote central nervous system regeneration. Research indicates that it can reduce parkinsonian-like behaviors in animal models, suggesting its potential role in mitigating symptoms associated with dopaminergic neuron degeneration.

  • Case Study : In a study involving rats with unilateral lesions, administration of Ac-[D-Lys2,Sar3]-MPF led to significant improvements in motor function over four weeks. Behavioral assessments such as the rotarod test demonstrated enhanced motor coordination compared to control groups.

Anti-inflammatory Properties

The peptide exhibits notable anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

  • Case Study : An investigation into the anti-inflammatory properties of Ac-[D-Lys2,Sar3]-MPF showed that it downregulated pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in neuronal cultures exposed to inflammatory stimuli. This suggests its utility in treating neuroinflammatory conditions.

Pigmentation Studies

Ac-[D-Lys2,Sar3]-MPF enhances the activity of melanotropins involved in pigmentation processes. This application is particularly relevant for research into skin disorders and pigmentation-related therapies.

Summary of Biological Effects

Study FocusObservationsReference
Motor CoordinationImproved performance in motor tasks
NeuroinflammationReduced microglial activation
Behavioral ChangesAlleviation of parkinsonian-like behaviors

Mechanism of Action

The mechanism of action of Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor involves its interaction with melanocortin receptors. These receptors are G protein-coupled receptors that mediate the effects of melanotropins. The peptide enhances the binding affinity and activity of melanotropins at these receptors, leading to increased pigmentation and anti-inflammatory responses. Additionally, it promotes neuronal survival and regeneration by activating neurotrophic signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Acetyl-(D-Lys2,Sar3)-MPF and Analogous Peptides

Compound Name Structural Modifications Receptor Activity Potency/Selectivity Key Findings
Acetyl-(D-Lys2,Sar3)-MPF D-Lys², Sar³ Melanotropin potentiator Enhances α-MSH activity Stabilizes peptide structure; increases bioavailability .
Ac-Nle⁴-cyclo[Asp⁵,D-Phe⁷,Lys¹⁰]-α-MSH-(4-10)-NH₂ Cyclic lactam, Nle⁴, D-Phe⁷ MC receptor antagonist High antagonist potency at MC1R/MC4R Restricts conformation for selective receptor binding .
Melanotan-II (MT-II) Cyclic structure (Nle⁴, Asp⁵, D-Phe⁷, Lys¹⁰) MC1R/MC4R agonist Potent agonist; induces skin tanning Clinically studied for UV protection and erectile dysfunction .
[Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH) Nle⁴, D-Phe⁷ Pan-MC receptor agonist High affinity for MC1R/MC4R/MC5R Used to study melanocortin pathways; lacks cyclization .

Mechanistic Insights

  • Acetyl-(D-Lys2,Sar3)-MPF : Linear structure with D-Lys and Sar promotes resistance to proteases while maintaining α-MSH-enhancing activity. Its potentiating mechanism may involve stabilizing α-MSH-receptor interactions or delaying peptide clearance .
  • Cyclic Lactam Analogs (e.g., MT-II) : Cyclization restricts conformational flexibility, enhancing receptor specificity. For example, MT-II’s cyclic backbone improves MC1R/MC4R binding affinity by 10–100× compared to linear analogs .
  • Antagonists (e.g., Cyclic Lactam MC Antagonists): Bulky aromatic residues (e.g., D-Phe⁷) disrupt agonist binding, enabling selective inhibition of melanocortin receptors .

Stability and Bioavailability

  • Acetyl-(D-Lys2,Sar3)-MPF : The D-Lys² and Sar³ modifications reduce enzymatic degradation, extending half-life in vivo compared to unmodified MPF .
  • Cyclic Peptides (e.g., MT-II) : Cyclic structures confer superior metabolic stability. MT-II exhibits a plasma half-life >2 hours, whereas linear peptides like NDP-MSH degrade rapidly .

Biological Activity

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (Ac-[D-Lys2,Sar3]-MPF) is a synthetic peptide that has garnered attention in biomedical research due to its potential therapeutic applications, particularly in neuroprotection and behavior modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ac-[D-Lys2,Sar3]-MPF is a modified version of melanotropin, featuring specific amino acid substitutions that enhance its biological properties. The structural modifications include:

  • D-Lysine at position 2 : This substitution enhances receptor binding affinity.
  • Sarcosine (Sar) at position 3 : Sarcosine is known to influence the peptide's stability and bioactivity.

The molecular formula and weight of Ac-[D-Lys2,Sar3]-MPF are not explicitly detailed in the available literature, but it generally retains the core structure of melanotropin with modifications conducive to enhanced activity.

The biological activity of Ac-[D-Lys2,Sar3]-MPF primarily involves its interaction with melanocortin receptors (MCRs), particularly the MC4R subtype. These receptors are involved in various physiological processes, including:

  • Regulation of energy homeostasis
  • Modulation of inflammatory responses
  • Influencing neuroprotective pathways

Research indicates that Ac-[D-Lys2,Sar3]-MPF may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Effects

A significant study demonstrated that Ac-[D-Lys2,Sar3]-MPF reduced parkinsonian-like behaviors in rats with unilateral lesions. This suggests a potential role in mitigating symptoms associated with dopaminergic neuron degeneration. The study highlighted:

  • Reduction in motor deficits : Rats treated with Ac-[D-Lys2,Sar3]-MPF exhibited improved motor coordination compared to control groups.
  • Decrease in neuroinflammation : Histological analyses showed reduced microglial activation in treated animals, indicating lower levels of neuroinflammatory responses.

Table 1: Summary of Biological Effects

Study FocusObservationsReference
Motor CoordinationImproved performance in motor tasks
NeuroinflammationReduced microglial activation
Behavioral ChangesAlleviation of parkinsonian-like behaviors

Case Studies

  • Parkinsonian Models : In a controlled study involving rat models, administration of Ac-[D-Lys2,Sar3]-MPF led to significant improvements in motor function over a period of four weeks. The study utilized behavioral tests such as the rotarod test and open field test to assess locomotor activity.
  • Inflammation Studies : Another investigation focused on the anti-inflammatory properties of Ac-[D-Lys2,Sar3]-MPF. The peptide was shown to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in neuronal cultures exposed to inflammatory stimuli, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What structural and functional characteristics define Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (Ac-DKSPF), and how are they experimentally validated?

  • Methodological Answer : Structural characterization involves mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve peptide backbone conformations. Functional assays, such as receptor binding studies using radiolabeled ligands or surface plasmon resonance (SPR), validate its melanotropin-potentiating activity. Ensure purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

Q. How is Ac-DKSPF synthesized, and what quality control measures are critical for research-grade batches?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Post-synthesis, reverse-phase HPLC purifies the peptide, followed by lyophilization. Quality control includes amino acid analysis (AAA), MS for sequence verification, and endotoxin testing for in vivo applications. Adhere to USP guidelines for analytical validation, such as relative response factors in impurity calculations .

Q. What in vitro models are suitable for preliminary screening of Ac-DKSPF’s bioactivity?

  • Methodological Answer : Use melanocyte cell lines (e.g., B16-F10) to measure melanin production via spectrophotometry. Dose-response curves (0.1–100 µM) and cAMP assays (linked to melanocortin receptor activation) are critical. Include α-MSH as a positive control and validate results with receptor antagonists (e.g., HS014) to confirm specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported EC50 values for Ac-DKSPF across studies?

  • Methodological Answer : Variability often stems from differences in cell models, receptor isoform expression, or assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using guidelines from the Melatonin Research journal: pre-equilibrate cells, control for passage number, and report statistical power calculations. Perform meta-analyses of existing data to identify confounding variables .

Q. What experimental designs optimize the pharmacokinetic profiling of Ac-DKSPF in vivo?

  • Methodological Answer : Use radiolabeled (³H or ¹⁴C) Ac-DKSPF in rodent models. Collect plasma/tissue samples at staggered timepoints (0.5–24 hrs) and quantify via liquid scintillation counting. For stability studies, incubate peptides in serum and analyze degradation products with MS. Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, t½, and clearance .

Q. What strategies mitigate off-target effects when modifying Ac-DKSPF for enhanced potency?

  • Methodological Answer : Employ alanine scanning mutagenesis to identify critical residues. For D-Lys2/Sar3 substitutions, compare analogs using molecular dynamics simulations (e.g., GROMACS) to predict conformational stability. Validate selectivity via receptor panels (e.g., MC1R vs. MC3R) and transcriptomic profiling (RNA-seq) to detect unintended signaling pathways .

Q. How do researchers reconcile in vitro efficacy with poor in vivo performance of Ac-DKSPF analogs?

  • Methodological Answer : Evaluate proteolytic stability in liver microsomes and plasma. Incorporate PEGylation or D-amino acid substitutions to enhance half-life. Use transgenic models (e.g., MC1R-knockout mice) to isolate receptor-specific effects. Cross-reference pharmacokinetic data with toxicity profiles (e.g., ALT/AST levels) to balance efficacy and safety .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of Ac-DKSPF derivatives?

  • Methodological Answer : Utilize Schrödinger’s Maestro for docking studies against MC1R crystal structures (PDB: 7VPL). Train machine learning models (e.g., Random Forest) on published EC50 datasets to predict novel analogs. Validate predictions with free-energy perturbation (FEP) calculations for binding affinity accuracy .

Q. Methodological and Analytical Frameworks

Q. How should researchers design a robust protocol for Ac-DKSPF’s interaction studies with melanocortin receptors?

  • Answer : Use Biolayer Interferometry (BLI) with immobilized receptors and gradient peptide concentrations (1 nM–10 µM). Include negative controls (scrambled peptides) and triplicate replicates. Apply a Langmuir 1:1 binding model in data analysis, and report kon/koff rates with 95% confidence intervals .

Q. What statistical approaches are essential for analyzing contradictory data on Ac-DKSPF’s role in pigmentation pathways?

  • Answer : Perform multivariate regression to adjust for covariates (e.g., UV exposure, genetic background). Use Bayesian meta-analysis to pool effect sizes from heterogeneous studies. For in-house data, apply ANOVA with post-hoc Tukey tests and report effect sizes (η² or Cohen’s d) to contextualize biological significance .

Properties

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)/t15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNIYYJLZLOIR-BBWFWOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.